Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate
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Overview
Description
Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is a chemical compound with the molecular formula C12H13NO3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This reaction is characterized by excellent yields and easy workup .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This inhibition can lead to the suppression of bacterial growth, making it a potential antitubercular agent . Additionally, its inhibition of β-glucosidase suggests its potential use in the treatment of diabetes .
Comparison with Similar Compounds
Ethyl 6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
5,6,7,8-Tetrahydroquinazoline derivatives: These compounds share the tetrahydroquinazoline core but have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O3 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 6-oxo-7,8-dihydro-5H-quinazoline-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)10-8-5-7(14)3-4-9(8)12-6-13-10/h6H,2-5H2,1H3 |
InChI Key |
JDVGWBPJVRXZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=NC2=C1CC(=O)CC2 |
Origin of Product |
United States |
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